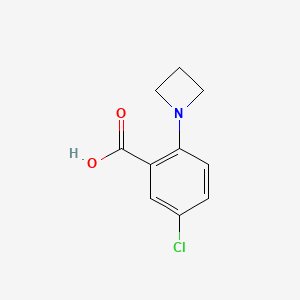
2-(Azetidin-1-yl)-5-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)-5-chlorobenzoic acid is a heterocyclic compound featuring an azetidine ring and a chlorobenzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing ring, is known for its presence in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-chlorobenzoic acid typically involves the formation of the azetidine ring followed by its attachment to the chlorobenzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-(Azetidin-1-yl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-1-yl)-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance binding affinity and specificity to molecular targets, while the chlorobenzoic acid moiety can contribute to the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(Azetidin-1-yl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-(pyrrolidin-1-yl)benzoic acid: Contains a pyrrolidine ring instead of an azetidine ring, leading to different chemical and biological properties.
2-(Azetidin-1-yl)-4-chlorobenzoic acid: The position of the chlorine atom is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(Azetidin-1-yl)-5-chlorobenzoic acid is unique due to the combination of the azetidine ring and the chlorobenzoic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(azetidin-1-yl)-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-3-9(12-4-1-5-12)8(6-7)10(13)14/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDUQILVPKVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
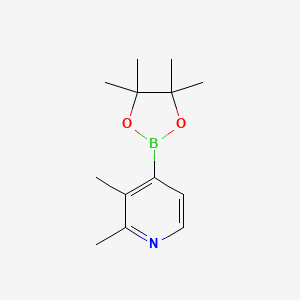
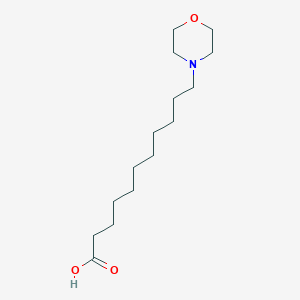

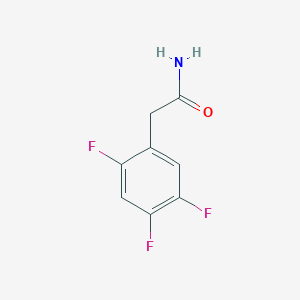

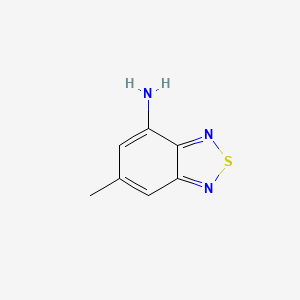

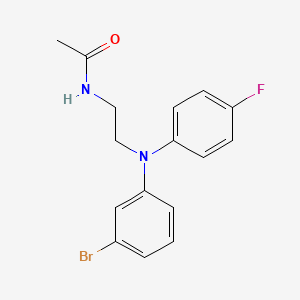
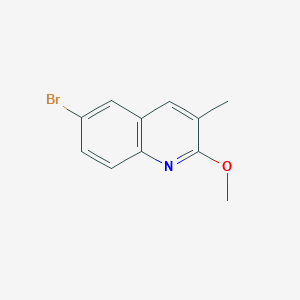
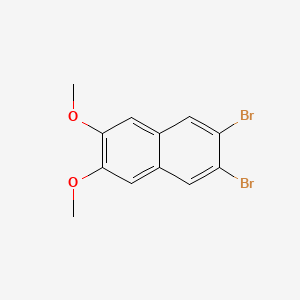
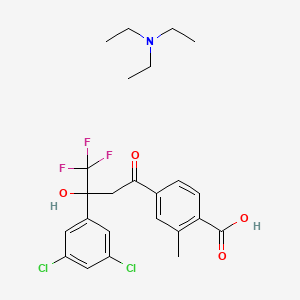
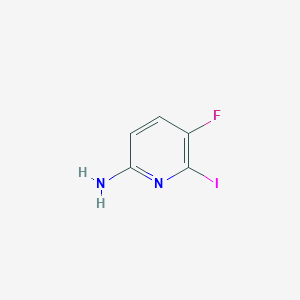
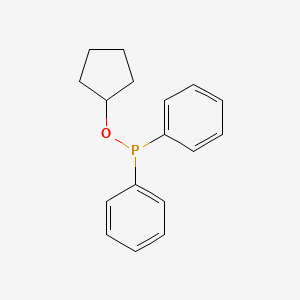
![tert-Butyl (1S,3R,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8268567.png)
